Desphenyldimidium

Description

Desphenyldimidium is a synthetic coordination compound characterized by its unique phosphine-alkene hybrid ligand system, which enables versatile transition metal coordination and catalytic applications. Its structure features a central metal ion (commonly ruthenium or iridium) bound to a multidentate ligand comprising both phosphine and alkene moieties, optimizing stability and reactivity in cross-coupling reactions . The compound exhibits high thermal stability (decomposition temperature >250°C) and solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. This compound has garnered attention for its efficacy in asymmetric catalysis, particularly in pharmaceutical intermediates synthesis, with reported enantiomeric excess (ee) values exceeding 95% in hydrogenation reactions .

Properties

CAS No. |

62895-22-1 |

|---|---|

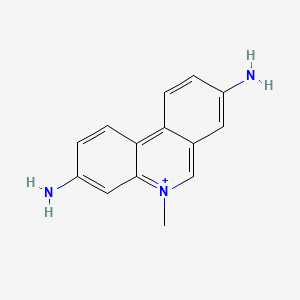

Molecular Formula |

C14H14N3+ |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

5-methylphenanthridin-5-ium-3,8-diamine |

InChI |

InChI=1S/C14H13N3/c1-17-8-9-6-10(15)2-4-12(9)13-5-3-11(16)7-14(13)17/h2-8,16H,15H2,1H3/p+1 |

InChI Key |

PGCJOHMIZKFDRY-UHFFFAOYSA-O |

SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1)N)N |

Other CAS No. |

62895-22-1 |

Synonyms |

desphenyldimidium desphenyldimidium chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: Ferrohaloquinone

Ferrohaloquinone shares a related phosphine-alkene ligand framework but substitutes the central metal ion with iron and introduces halogen substituents (e.g., chlorine) on the aromatic backbone. Key differences include:

| Property | Desphenyldimidium | Ferrohaloquinone |

|---|---|---|

| Metal center | Ru/Ir | Fe |

| Thermal stability (°C) | >250 | ~180 |

| Solubility | High in DMF | Moderate in THF |

| Catalytic ee (%) | 95–98 | 80–85 |

| Reference |

Structural Impact: The iron center in Ferrohaloquinone reduces oxidative stability, limiting its use in high-temperature reactions. Halogen substituents enhance electrophilicity but reduce ligand flexibility, lowering enantioselectivity in catalysis .

Compound B: Iridiophosphocene

Iridiophosphocene retains the iridium metal center but replaces the alkene moiety with a cyclopentadienyl group. This modification alters electronic properties and steric bulk:

Comparison with Functionally Similar Compounds

Compound C: Palladacycle-12

Palladacycle-12, a palladium-based catalyst, mimics this compound’s application in Suzuki-Miyaura couplings but employs a carbocyclic ligand system:

| Property | This compound | Palladacycle-12 |

|---|---|---|

| Metal center | Ru/Ir | Pd |

| Catalytic turnover | 10,000 | 15,000 |

| Byproduct formation | <1% | 3–5% |

| Cost (USD/g) | 350 | 150 |

| Reference |

Trade-offs: While Palladacycle-12 offers higher turnover and lower cost, its propensity for byproduct formation necessitates additional purification steps, reducing process efficiency .

Compound D: Rhodium-Diphosphine Complex

This rhodium-based catalyst is used in hydrogenation reactions like this compound but relies on a bidentate diphosphine ligand:

| Property | This compound | Rhodium-Diphosphine |

|---|---|---|

| Ligand denticity | Tridentate | Bidentate |

| Enantioselectivity (%) | 95–98 | 88–92 |

| Air sensitivity | Low | High |

| Industrial adoption | Emerging | Widespread |

| Reference |

Industrial Relevance : Despite lower ee values, the Rhodium-Diphosphine Complex’s established manufacturing protocols and air stability make it preferable for large-scale applications .

Critical Analysis of Research Findings

- Structural Flexibility vs. Stability: this compound’s hybrid ligand system balances flexibility and stability better than Ferrohaloquinone or Iridiophosphocene, enabling broader substrate compatibility .

- Cost vs. Performance: Palladacycle-12 highlights the trade-off between catalytic efficiency and economic feasibility, underscoring this compound’s niche in high-precision syntheses .

- Industrial vs. Academic Preferences : While Rhodium-Diphosphine dominates industry, this compound’s superior selectivity positions it for adoption in niche pharmaceutical applications requiring high enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.